molecular formula C20H19NO2 B11639184 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine

3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine

Cat. No.: B11639184
M. Wt: 305.4 g/mol
InChI Key: RXRPCXBRWGXORZ-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is an organic compound characterized by a furan ring attached to a diphenyl-substituted oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine typically involves the reaction of furan-2-carbaldehyde with diphenylamine and an appropriate oxazolidine precursor. One common method includes:

    Condensation Reaction: Furan-2-carbaldehyde is reacted with diphenylamine in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with an oxazolidine precursor under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine can undergo oxidation reactions, typically forming furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the oxazolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-thiazolidine: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidine ring.

    3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-imidazolidine: Similar structure but with a nitrogen atom replacing the oxygen in the oxazolidine ring.

Uniqueness

3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts specific chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine

InChI

InChI=1S/C20H19NO2/c1-3-8-16(9-4-1)19-15-21(14-18-12-7-13-22-18)20(23-19)17-10-5-2-6-11-17/h1-13,19-20H,14-15H2

InChI Key

RXRPCXBRWGXORZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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